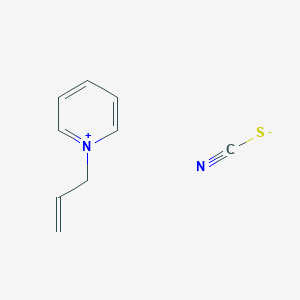
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyridinium ring, along with a thiocyanate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be achieved through various synthetic routes. One common method involves the reaction of pyridine with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions typically include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include N-oxide derivatives, reduced pyridinium derivatives, and substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The thiocyanate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be compared with other similar compounds, such as:
1-(Prop-2-en-1-yl)pyridin-1-ium bromide: Similar structure but with a bromide anion instead of thiocyanate.
1-(Prop-2-en-1-yl)pyridin-1-ium chloride: Similar structure but with a chloride anion.
1-(Prop-2-en-1-yl)pyridin-1-ium iodide: Similar structure but with an iodide anion.
The uniqueness of this compound lies in its thiocyanate anion, which imparts distinct chemical and biological properties compared to its halide counterparts.
Eigenschaften
CAS-Nummer |
22320-78-1 |
|---|---|
Molekularformel |
C9H10N2S |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
1-prop-2-enylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C8H10N.CHNS/c1-2-6-9-7-4-3-5-8-9;2-1-3/h2-5,7-8H,1,6H2;3H/q+1;/p-1 |
InChI-Schlüssel |
SAVVFLKFBNSXMP-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC[N+]1=CC=CC=C1.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


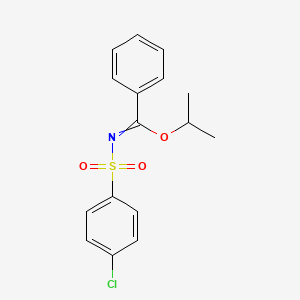

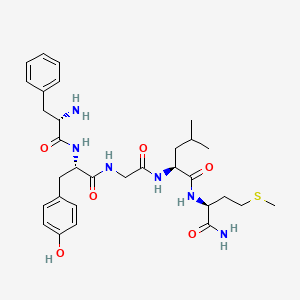
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
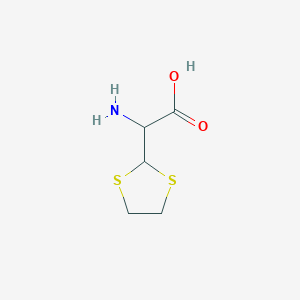
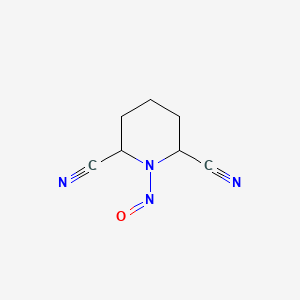
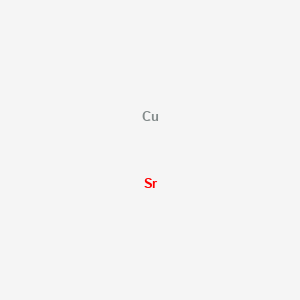

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
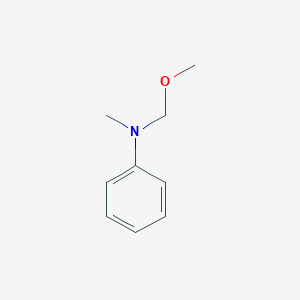
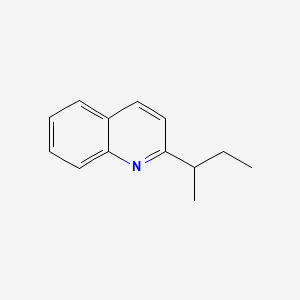
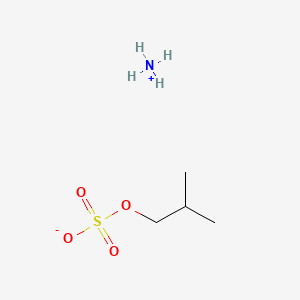

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
